molecular formula C12H16ClNO4S B486432 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine CAS No. 723741-48-8

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine

Cat. No.: B486432
CAS No.: 723741-48-8
M. Wt: 305.78g/mol
InChI Key: OVLFEPLNPXDXTF-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-2-ethoxyphenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(5-chloro-2-ethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-2-18-11-4-3-10(13)9-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLFEPLNPXDXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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